Product packaging for Vaccenic Acid Ethyl-d5 Ester(Cat. No.:)

Vaccenic Acid Ethyl-d5 Ester

Cat. No.: B13837171
M. Wt: 401.5 g/mol
InChI Key: ZNCPWTOTRSZCDS-LTKCOYKYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Vaccenic Acid and its Derivatives in Lipid Metabolism Research

The study of lipids, or lipidomics, requires precise tools to understand the roles of individual fatty acids and their derivatives. Vaccenic acid, as a prominent naturally occurring trans-fatty acid, and its esters are key targets of this research.

Fatty acid esters are a diverse class of lipids where a fatty acid is linked via an ester bond to an alcohol. While many serve as storage lipids, a growing body of research has identified specific esters with potent biological activities. For example, Fatty Acid Ethyl Esters (FAEEs) are non-oxidative metabolites of ethanol (B145695) and can serve as markers of alcohol consumption. Another class, the Fatty Acid Hydroxy Fatty Acids (FAHFAs), has been identified as a novel group of endogenous lipids with anti-diabetic and anti-inflammatory effects. The study of these molecules requires sensitive and specific analytical methods to distinguish and quantify them within the vast and complex cellular lipidome. The ethyl ester form of a fatty acid, such as vaccenic acid ethyl ester, is often created in vitro during sample derivatization to enhance its volatility for analysis by gas chromatography-mass spectrometry (GC-MS).

Trans-fatty acids (TFAs) are unsaturated fatty acids containing at least one double bond in the trans configuration. While industrial TFAs, produced during partial hydrogenation of vegetable oils, have been linked to adverse health outcomes, naturally occurring TFAs, such as vaccenic acid (trans-11-octadecenoic acid), possess distinct metabolic fates. Vaccenic acid is the predominant TFA found in milk and meat from ruminant animals like cows and sheep, where it is produced by bacterial biohydrogenation in the rumen. In humans, vaccenic acid is a significant dietary precursor to rumenic acid (cis-9, trans-11 Conjugated Linoleic Acid), a compound that has been investigated for a range of potential biological activities. Accurately quantifying the levels of vaccenic acid in tissues and biofluids is therefore critical for understanding its contribution to the endogenous pool of conjugated linoleic acids and elucidating its unique role in human metabolism, distinct from that of industrial TFAs.

Historical Perspective of Isotopic Tracers in Biochemical Investigations

The concept of using isotopes to trace biological processes dates back to the early 20th century. Following the discovery of deuterium (B1214612) by Harold Urey in 1931, biochemist Rudolf Schoenheimer pioneered the use of stable isotopes in the late 1930s. His groundbreaking experiments at Columbia University involved feeding rats fatty acids labeled with deuterium. By tracking the label, he demonstrated that body fats were not static structural components but were in a constant state of flux—being continuously broken down and resynthesized. This work overturned the prevailing "wear and tear" theory of metabolism and established the principle of the "dynamic state of body constituents." The subsequent development and refinement of mass spectrometry provided the analytical power to separate and detect these labeled molecules with high precision, paving the way for the sophisticated metabolic flux and quantitative lipidomics studies that are common today. The synthesis of specific, multi-deuterated standards like Vaccenic Acid Ethyl-d5 Ester is a direct legacy of this pioneering work, representing the modern application of these fundamental principles.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical FormulaC20H33D5O2
Molecular Weight315.55 g/mol
CAS Number1217718-70-6
Parent CompoundVaccenic Acid Ethyl Ester
Isotopic PurityTypically ≥98 Atom % D
Synonym(E)-11-Octadecenoic Acid Ethyl-d5 Ester

Table 2: Analytical Comparison of Labeled Standard vs. Unlabeled Analog in Mass Spectrometry

FeatureUnlabeled Analog (Vaccenic Acid Ethyl Ester)Labeled Standard (this compound)
Chemical FormulaC20H38O2C20H33D5O2
Monoisotopic Mass310.2872 Da315.3186 Da
Mass Difference+5.0314 Da
Chromatographic Behavior (LC/GC)Co-elutes with labeled standardCo-elutes with unlabeled analog
Role in AnalysisAnalyte (target of quantification)Internal Standard (for accurate quantification)

Overview of the Research Utility for this compound

The primary research utility of this compound lies in its application as an internal standard for mass spectrometry-based quantitative analysis. researchgate.netlipidmaps.org The use of stable isotope dilution techniques, where a known quantity of a labeled compound is added to a sample, is a gold standard for achieving high accuracy and precision in measuring the concentration of analytes in complex biological matrices. lipidmaps.org

When analyzing fatty acids like vaccenic acid, which can be present in low concentrations and are susceptible to loss during sample preparation, the addition of a deuterated internal standard such as this compound is indispensable. lipidmaps.org This standard mimics the chemical behavior of the endogenous analyte throughout the extraction, derivatization, and analytical processes. lipidmaps.org By comparing the signal of the analyte to the known concentration of the internal standard, researchers can correct for any variability and accurately determine the analyte's concentration. lipidmaps.org

This methodology is frequently employed in studies investigating the role of trans fatty acids in human health and disease. For instance, the quantitative analysis of vaccenic acid in human plasma, serum, and red blood cells helps in understanding its distribution and potential biomarkers for dietary intake or metabolic processes. researchgate.netnih.gov The analytical methods often involve gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) after derivatization of the fatty acids to their more volatile ester forms, such as fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters. researchgate.netlipidmaps.org

A notable study by Kuiper et al. (2018) developed and validated an isotope dilution-gas chromatography-negative chemical ionization-mass spectrometry (ID-GC-NCI-MS) method to quantify 27 fatty acids, including trans-vaccenic acid, in human blood samples. researchgate.netnih.gov This research highlights the critical role of isotopically labeled internal standards in providing high sensitivity and specificity for the separation and quantification of fatty acid isomers. researchgate.netnih.gov

The following table presents data from the aforementioned study, showcasing the median concentrations of trans-vaccenic acid in various human blood components, which were determined using such precise analytical methods.

Median Concentration of Trans-Vaccenic Acid in Human Blood Components

Blood Component Median Concentration (μM) As % of Total Fatty Acids
Plasma 17.7 0.20%
Serum 19.6 0.20%
Red Blood Cells 21.5 0.30%

Data sourced from Kuiper et al. (2018) researchgate.netnih.gov

This detailed quantitative data, made possible by the use of internal standards like this compound, is vital for advancing our understanding of fatty acid metabolism and its implications for human health.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H35NO4 B13837171 Vaccenic Acid Ethyl-d5 Ester

Properties

Molecular Formula

C24H35NO4

Molecular Weight

401.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate

InChI

InChI=1S/C24H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h3-4,6-7,9-10,12-13H,2,5,8,11,14-21H2,1H3/b4-3-,7-6-,10-9-,13-12-

InChI Key

ZNCPWTOTRSZCDS-LTKCOYKYSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCC(=O)ON1C(=O)CCC1=O

Canonical SMILES

CCC=CCC=CCC=CCC=CCCCCCCC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

Synthetic Pathways and Derivatization Strategies for Vaccenic Acid Ethyl D5 Ester

Methodologies for Deuterium (B1214612) Incorporation into Ethyl Alcohol Moieties

The foundational step in synthesizing vaccenic acid ethyl-d5 ester is the preparation of deuterated ethanol (B145695) (ethanol-d5). This precursor provides the isotopically labeled ethyl group that will be esterified with vaccenic acid.

Chemical Synthesis of Deuterated Ethanol Precursors

Several methods exist for the chemical synthesis of deuterated ethanol. One common approach involves the hydrogen/deuterium (H/D) exchange reaction. This can be achieved by reacting non-deuterated ethanol with a deuterium source, such as deuterium oxide (D₂O), in the presence of a suitable catalyst. google.comgoogle.com Ruthenium complexes have been shown to be effective catalysts for this transformation, facilitating the exchange of hydrogen atoms for deuterium at specific positions on the ethanol molecule. google.com The efficiency and regioselectivity of the deuteration can be influenced by the choice of catalyst and reaction conditions. google.comrsc.org

Another strategy involves the reduction of a suitable precursor with a deuterium source. For instance, the reduction of acetic acid or its esters using a deuterated reducing agent can yield ethanol with deuterium incorporated. Advanced catalytic systems, including those based on iridium, have been developed to achieve high levels of deuterium incorporation with excellent selectivity. rsc.org

The table below summarizes key parameters for different catalytic approaches to ethanol deuteration.

Catalyst SystemDeuterium SourceKey Features
Ruthenium ComplexesD₂OFacilitates H/D exchange; can be regioselective. google.com
Iridium(III)-bipyridonateD₂Oα-selective deuteration of alcohols. rsc.org
Palladium on Carbon (Pd/C)D₂Used for deuterodehalogenation or deuterohydrogenation. oaepublish.com

Isotopic Purity and Enrichment Assessment of Deuterated Ethanol

Ensuring the high isotopic purity and enrichment of the deuterated ethanol precursor is critical for the final product's utility as an internal standard. Several analytical techniques are employed to assess the level of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the isotopic purity and the specific positions of deuterium atoms within the ethanol molecule. rsc.orgrsc.orgrug.nl By comparing the integrals of proton signals in the deuterated sample to those of a non-deuterated standard, the percentage of deuterium incorporation can be calculated. rug.nl Handling deuterated solvents under an inert atmosphere is crucial to avoid isotopic contamination. labinsights.nl

Mass Spectrometry (MS), particularly high-resolution mass spectrometry (HR-MS), is another essential tool. rsc.orgresearchgate.net It allows for the determination of the isotopic distribution by analyzing the mass-to-charge ratio of the molecular ions. rsc.orgrsc.org The mass shift caused by the deuterium atoms provides a clear indication of the extent of labeling. vulcanchem.com Liquid chromatography-mass spectrometry (LC-MS) can be used for the analysis of the final deuterated ester. vulcanchem.com

The following table outlines the primary methods for assessing isotopic purity.

Analytical TechniqueInformation ProvidedKey Advantages
Nuclear Magnetic Resonance (NMR)Site-specific deuterium incorporation and relative isotopic purity. rsc.orgrsc.orgrug.nlNon-destructive, provides structural information. rug.nl
High-Resolution Mass Spectrometry (HR-MS)Isotopic enrichment and distribution. rsc.orgrsc.orgresearchgate.netHigh sensitivity, accurate mass measurement. researchgate.net

Esterification Protocols for Vaccenic Acid and Deuterated Ethanol

Once the ethanol-d5 (B126515) precursor is synthesized and its purity confirmed, the next step is the esterification with vaccenic acid to form the final product, this compound. medchemexpress.eu

Direct Fischer Esterification Techniques

Fischer-Speier esterification is a classic and widely used method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst. cerritos.edumdpi.comorganic-chemistry.org In this case, vaccenic acid is reacted with an excess of ethanol-d5, with a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to drive the reaction toward the formation of the ester. cerritos.eduwvu.edu The reaction is an equilibrium process, and the removal of water, a byproduct, can further shift the equilibrium to favor the product. organic-chemistry.org

The general mechanism involves the protonation of the carboxylic acid's carbonyl group by the acid catalyst, which increases its electrophilicity. The nucleophilic deuterated ethanol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. cerritos.edumdpi.com

Transesterification Approaches Utilizing Enzymatic Catalysis

Enzymatic transesterification offers a milder and more selective alternative to chemical catalysis. mdpi.comresearchgate.net Lipases are commonly employed enzymes for this purpose. researchgate.netgoogle.com In this approach, a triglyceride source of vaccenic acid or a simple ester of vaccenic acid (like methyl vaccenate) can be reacted with ethanol-d5 in the presence of a lipase. google.comcaymanchem.com The enzyme facilitates the exchange of the alcohol moiety, resulting in the formation of this compound.

This method is often carried out in a solvent-free system or in a non-polar organic solvent to optimize enzyme activity. mdpi.comresearchgate.net The use of immobilized lipases can simplify the purification process as the catalyst can be easily removed from the reaction mixture. researchgate.netgoogle.com

Acyl Halide-Mediated Esterification

For a more reactive approach, vaccenic acid can be first converted to its corresponding acyl halide, typically vaccenoyl chloride. This is often achieved by reacting the fatty acid with a reagent like thionyl chloride (SOCl₂). pjoes.com The resulting vaccenoyl chloride is highly reactive and readily undergoes esterification with ethanol-d5. rsc.org This reaction is generally rapid and proceeds to completion, often not requiring a catalyst. However, this method involves the use of harsh reagents and requires careful handling. pjoes.comrsc.org

The table below compares the different esterification protocols.

Esterification MethodReactantsConditionsAdvantagesDisadvantages
Fischer EsterificationVaccenic acid, Ethanol-d5Acid catalyst (e.g., H₂SO₄), heat. cerritos.eduwvu.eduWell-established, uses readily available catalysts. mdpi.comReversible reaction, can require harsh conditions. organic-chemistry.org
Enzymatic TransesterificationVaccenic acid source, Ethanol-d5Lipase, mild temperatures. mdpi.comresearchgate.netHigh selectivity, mild conditions. mdpi.comEnzymes can be expensive, slower reaction rates.
Acyl Halide-MediatedVaccenoyl chloride, Ethanol-d5Often no catalyst needed, room temperature. rsc.orgHigh reactivity, high yield. researchgate.netRequires preparation of acyl halide, harsh reagents. pjoes.comrsc.org

Purification and Isolation Strategies for this compound

The purification and isolation of this compound from a crude reaction mixture are paramount to obtaining a high-purity compound suitable for analytical and research purposes. Given its nature as a long-chain fatty acid ester, several established techniques in lipid chemistry are applicable, each with its own advantages and challenges. These methods primarily involve chromatography, crystallization, and distillation. buchi.comgoogle.com

Chromatographic Purification Methods (e.g., Preparative HPLC, Flash Chromatography)

Chromatography is a cornerstone technique for the purification of lipids and their derivatives. buchi.com Both preparative high-performance liquid chromatography (HPLC) and flash chromatography are powerful methods for isolating this compound from byproducts and unreacted starting materials. chromtech.comnih.gov

Flash Chromatography: Flash chromatography is a rapid and efficient method for purifying gram to milligram quantities of organic compounds, making it well-suited for lipid separation. chromtech.comnih.govbiotage.com The technique uses medium pressure to drive the solvent through the column, accelerating the separation process compared to traditional column chromatography. chromtech.com

For a compound like this compound, normal-phase flash chromatography is often employed. shim-pol.pl In this mode, a polar stationary phase, such as silica (B1680970) gel, is used with a non-polar mobile phase. nih.gov A typical mobile phase might consist of a gradient of hexane (B92381) and ethyl acetate. shim-pol.pl Less polar compounds, like the target ester, will elute faster, while more polar impurities will be retained longer on the column.

A significant challenge in the chromatography of fatty acid esters is detection, as they often lack a strong UV chromophore. biotage.comshim-pol.pl This can be overcome by using an Evaporative Light Scattering Detector (ELSD), which is not dependent on the optical properties of the analyte and is well-suited for lipid analysis. buchi.comshim-pol.pl

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers higher resolution and is suitable for achieving very high purity, although typically on a smaller scale than flash chromatography. hplc.eu Reversed-phase HPLC (RP-HPLC) is commonly used for separating fatty acid ethyl esters (FAEEs). nih.govmdpi.com In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, such as a methanol (B129727)/water mixture. nih.govmdpi.com In RP-HPLC, retention increases with the hydrophobicity and carbon chain length of the molecule. biotage.com

The selection of the specific HPLC method can be crucial for separating closely related isomers. For instance, specialized columns can be used to separate cis and trans geometrical isomers, which can be difficult on standard C18 columns. hplc.eu

Table 1: Exemplary Chromatographic Conditions for Fatty Acid Ester Purification
TechniqueStationary PhaseTypical Mobile PhaseDetection MethodReference
Flash ChromatographySilica Gel, KP-AminoHexane/Ethyl Acetate GradientEvaporative Light Scattering Detector (ELSD) nih.govshim-pol.pl
Reversed-Phase HPLCC18Methanol/Water (e.g., 96:4 v/v)UV, ELSD hplc.eunih.gov
Reversed-Phase MPLCAQ-C18Methanol/Water (90:10 v/v)Not Specified mdpi.com

Crystallization and Distillation Techniques

Crystallization: Low-temperature crystallization is a classic and effective method for purifying long-chain fatty acids and their esters. google.com The principle relies on the differential solubility of the target compound and impurities in a given solvent at a reduced temperature. For ethyl esters of long-chain fatty acids, solvents such as acetone (B3395972) are often effective. nist.gov The crude mixture is dissolved in the solvent, and the solution is cooled, causing the desired ester to crystallize out while impurities remain in the mother liquor. google.com

The melting point of a fatty acid ethyl ester is influenced by its chain length and degree of unsaturation. researchgate.net Unsaturated esters generally have lower melting points than their saturated counterparts. researchgate.net For example, ethyl stearate (B1226849) (a saturated C18 ester) has a melting point of 33.5-33.8 °C, while the introduction of a double bond in Vaccenic Acid Ethyl Ester would lower this value. iucr.org This property is central to designing an effective crystallization protocol. The presence of deuterium in the ethyl group is expected to have a minimal but present effect on the crystallization behavior.

Distillation: Distillation separates compounds based on differences in their boiling points. Due to the high molecular weight and correspondingly high boiling point of long-chain fatty acid esters, purification by distillation must be performed under reduced pressure (vacuum distillation) to prevent thermal decomposition.

Isotopically substituted compounds, such as deuterated molecules, exhibit slight differences in physical properties compared to their non-deuterated analogs. For instance, deuterated compounds often have a slightly higher boiling point. libretexts.org While this difference is the basis for separation methods like the cryogenic distillation of deuterium itself, its application to a large molecule like this compound can be challenging. libretexts.orgiitk.ac.in Fractional distillation under high vacuum could potentially separate the deuterated ester from non-deuterated impurities, but it is generally a less practical method for this class of compounds compared to chromatography or crystallization. nih.gov Distillation is more commonly employed to purify the starting materials or to remove volatile impurities from the reaction mixture. nih.govrsc.org

Advanced Analytical Methodologies for Research Applications of Vaccenic Acid Ethyl D5 Ester

Mass Spectrometry-Based Quantification and Isotopic Ratio Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. When used for quantitative purposes, especially with isotopically labeled standards like Vaccenic Acid Ethyl-d5 Ester, it offers unparalleled specificity and sensitivity. The incorporation of five deuterium (B1214612) atoms results in a predictable mass shift from the endogenous molecule, allowing for its clear differentiation and accurate quantification of the target analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) for Lipidomics Research

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds, including fatty acid esters. nih.gov In lipidomics, fatty acids are typically derivatized to their more volatile ester forms, such as ethyl esters, prior to analysis. cas.cn The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer.

Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules. nih.gov This high energy leads to extensive fragmentation, creating a characteristic "fingerprint" mass spectrum for a compound. tdx.cat For fatty acid ethyl esters, EI spectra show a molecular ion peak (often of low abundance) and a series of fragment ions. nih.gov A notable fragment is the McLafferty rearrangement product at a mass-to-charge ratio (m/z) of 88. nih.gov While the rich fragmentation pattern is excellent for structural elucidation, the low abundance of the molecular ion can sometimes limit sensitivity for quantitative analysis. cas.cn

Chemical Ionization (CI) is a "soft" ionization technique that uses a reagent gas (like methane (B114726) or isobutane) to ionize the analyte through proton transfer or adduct formation. nih.govnih.gov This process imparts less energy to the analyte molecule, resulting in less fragmentation and a more abundant molecular ion or protonated molecule ([M+H]+). nih.gov This enhanced molecular ion intensity makes CI particularly suitable for quantitative analysis and the determination of molecular weight, especially for labile molecules. nih.gov For deuterated compounds, the prominent molecular ion cluster in CI mode allows for clear isotopic ratio analysis.

Ionization ModePrincipleFragmentationPrimary Application for this compoundKey Ions (Hypothesized)
Electron Ionization (EI)High-energy electron bombardment (70 eV)Extensive, complex fragmentationStructural confirmation, qualitative analysis[M]+•, m/z 88 (McLafferty), other aliphatic fragments
Chemical Ionization (CI)Ion-molecule reactions with reagent gasMinimal, "soft" ionizationQuantitative analysis, molecular weight determination[M+H]+, [M+C2H5]+, [M+C3H5]+

Selected Ion Monitoring (SIM) is a data acquisition mode in GC-MS that significantly enhances sensitivity compared to full-scan mode. helsinki.fi Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific ions of interest. researchgate.net This allows the detector to focus on the target ions for a longer duration, improving the signal-to-noise ratio. frontiersin.org For the analysis of this compound, specific ions corresponding to the deuterated molecule and its non-labeled counterpart would be monitored in separate channels. For deuterated saturated fatty acid ethyl esters, characteristic ions such as m/z 88 and 101 have been suggested for monitoring. frontiersin.org The increased sensitivity of SIM makes it ideal for detecting trace amounts of the analyte in complex biological matrices. helsinki.fi

AnalyteMonitored Ion (m/z) - HypothesizedRationale
Vaccenic Acid Ethyl Ester (Endogenous)310 ([M]+•), 88 (McLafferty)Molecular ion and characteristic fragment for quantification and confirmation.
This compound (Internal Standard)315 ([M]+•), 93 (McLafferty+d5)Shifted molecular ion and characteristic fragment due to deuterium labeling.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone of modern lipidomics due to its high sensitivity, specificity, and applicability to a wide range of non-volatile and thermally labile compounds. nebiolab.com It couples the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry.

Electrospray Ionization (ESI) is a soft ionization technique that generates ions from a liquid solution. It is particularly well-suited for polar and moderately polar molecules and is widely used in lipidomics. semanticscholar.org For fatty acid ethyl esters, ESI in the positive ion mode is typically employed, generating protonated molecules ([M+H]+) or adducts with cations like sodium ([M+Na]+) or ammonium (B1175870) ([M+NH4]+). nih.gov The choice of mobile phase additives can influence the type of ion formed. researchgate.net ESI is known for its high sensitivity and ability to analyze a broad range of lipids directly from a liquid phase. americanlaboratory.com

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is suitable for less polar molecules that are not as amenable to ESI. nih.gov Ionization in APCI occurs in the gas phase through reactions with a reagent gas plasma. nih.gov For fatty acid ethyl esters, APCI in positive ion mode typically produces protonated molecules ([M+H]+). researchgate.net APCI can be less susceptible to matrix effects than ESI and offers a good dynamic range for quantification. rsc.org

Ionization SourceAnalyte StateTypical Adducts/Ions for Fatty Acid Ethyl EstersKey Advantages
Electrospray Ionization (ESI)Solution-phase[M+H]+, [M+Na]+, [M+NH4]+High sensitivity, suitable for a wide range of polarities. lcms.cz
Atmospheric Pressure Chemical Ionization (APCI)Gas-phase[M+H]+Good for less polar compounds, can be less prone to matrix effects. researchgate.net

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive tandem mass spectrometry technique used for targeted quantification. nih.gov In an MRM experiment, a specific precursor ion (e.g., the [M+H]+ of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. shimadzu.com This precursor-to-product ion transition is unique to the target analyte, providing a high degree of specificity and filtering out chemical noise from the matrix. nih.govresearchgate.net For quantitative lipidomics, MRM methods are developed for both the endogenous lipid and its deuterated internal standard, allowing for highly accurate and precise measurements. nih.gov The limits of quantification (LOQ) for fatty acid ethyl esters using LC-MS/MS with MRM can be in the low nmol/g to ng/mL range. shimadzu.com

CompoundPrecursor Ion (Q1) m/z (Hypothesized)Product Ion (Q3) m/z (Hypothesized)Collision Energy (eV) (Typical Range)
Vaccenic Acid Ethyl Ester311.3 ([M+H]+)265.2 ([M+H - C2H5OH]+)10-25
This compound316.3 ([M+H]+)268.2 ([M+H - C2D5OH]+)10-25

High-Resolution Mass Spectrometry for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is a critical tool for metabolite profiling due to its ability to determine the mass of an ion with extremely high accuracy. In studies involving this compound, HRMS, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), allows researchers to survey the full spectrum of metabolites in a biological sample. The high resolution and accuracy of HRMS can distinguish between compounds with very similar masses, which is essential for confidently identifying metabolites in a complex mixture. researchgate.net

When this compound is introduced into a biological system, it undergoes various metabolic transformations. HRMS can detect the resulting metabolites by identifying ions that contain the deuterium-labeled ethyl group. The mass difference imparted by the five deuterium atoms serves as a unique signature, allowing for the clear identification of compounds derived from the administered tracer against the background of endogenous molecules. This technique is sensitive enough to detect and analyze various compounds even in low concentrations. researchgate.net

Isotope Dilution Mass Spectrometry for Absolute Quantification in Biological Matrices

Isotope Dilution Mass Spectrometry (IDMS) is considered a reference technique for achieving precise and accurate absolute quantification of analytes in complex biological matrices like plasma, tissues, or cell extracts. nih.govresearchgate.net The method relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass. This compound is an ideal internal standard for the quantification of endogenous vaccenic acid ethyl ester or, after hydrolysis, vaccenic acid itself.

The core principle involves adding a known quantity of this compound to a biological sample at the very beginning of the sample preparation process. plos.org This standard co-purifies with the endogenous, unlabeled analyte. During mass spectrometry analysis, the instrument measures the intensity ratio of the ion signal from the labeled standard (d5) to the unlabeled analyte (d0). Because the standard and analyte exhibit nearly identical chemical and physical behavior during extraction and ionization, this ratio remains constant, correcting for sample loss or variability. researchgate.netnih.gov By comparing this ratio to a calibration curve, the absolute concentration of the endogenous analyte can be determined with high accuracy. rsc.org

Table 1: Representative Ion Monitoring for Isotope Dilution Mass Spectrometry This interactive table illustrates the mass-to-charge ratios (m/z) that would be monitored in a typical mass spectrometry experiment for quantifying vaccenic acid ethyl ester using its d5-labeled counterpart.

Compound NameLabelingMolecular FormulaMonoisotopic Mass (Da)Monitored Ion (m/z) [M+H]⁺
Vaccenic Acid Ethyl EsterUnlabeled (d0)C₂₀H₃₈O₂310.2872311.2945
This compoundDeuterated (d5)C₂₀H₃₃D₅O₂315.3186316.3259

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolic Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise chemical structure of molecules. nih.gov While mass spectrometry can identify metabolites based on their mass-to-charge ratio, NMR provides detailed information about the atomic arrangement and chemical environment within a molecule, enabling unambiguous structural elucidation of novel metabolic products derived from this compound.

Deuterium NMR for Tracer Localization

Deuterium (²H) NMR is a specialized technique that directly observes the deuterium nuclei. In research involving this compound, ²H NMR can be used to track the fate of the deuterated ethyl group. If metabolism involves the cleavage of the ester bond, ²H NMR can help identify the resulting deuterated ethanol (B145695) or its subsequent products. This method provides direct evidence of the localization of the deuterium tracer within metabolic products, confirming which parts of the original molecule have been retained or transformed.

Carbon-13 and Proton NMR for Derivatized Metabolite Structures

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for structural analysis. umich.edu After a potential metabolite of this compound is isolated from a biological matrix, its structure can be determined using a combination of 1D and 2D NMR experiments (e.g., COSY, HSQC). ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR details the carbon skeleton. hmdb.canih.gov

Often, fatty acid metabolites are chemically modified (derivatized) into more volatile forms, such as methyl or ethyl esters, to improve their properties for chromatographic separation. aocs.org Following derivatization, ¹H and ¹³C NMR are crucial for confirming that the intended chemical modification has occurred without altering the core structure of the metabolite, ensuring that the structure being analyzed accurately reflects the metabolic product. nih.gov

Chromatographic Separation Techniques in Complex Biological Matrices

Before analysis by mass spectrometry or NMR, this compound and its metabolites must first be separated from the thousands of other molecules present in a biological sample. Chromatography is the cornerstone of this separation process.

Advanced Gas Chromatography Applications (e.g., Capillary GC with Specific Phases)

Gas chromatography (GC) is a powerful and widely used technique for the analysis of volatile and thermally stable compounds, making it highly suitable for fatty acid esters. aocs.org The separation of fatty acid isomers, such as vaccenic acid from its positional and geometric isomers (like elaidic acid), presents a significant analytical challenge. nih.gov

This challenge is addressed by using advanced capillary GC columns, which are long (often 50-100 meters) and coated with highly polar stationary phases. usfq.edu.ecresearchgate.net Stationary phases like cyanopropyl polysiloxane (e.g., SP-2560, CP-Sil 88) are specifically designed to provide high selectivity for the separation of fatty acid methyl or ethyl esters, including cis/trans isomers. usfq.edu.ec The choice of the correct capillary column and the optimization of GC parameters (e.g., temperature program, carrier gas flow rate) are critical for achieving the resolution needed to isolate this compound and its metabolites from other closely related fatty acids in a sample. nih.gov

Table 2: Typical Capillary GC Columns for Fatty Acid Ester Analysis This interactive table summarizes examples of specialized GC capillary columns and their characteristics, which are suitable for the separation of vaccenic acid esters from complex biological matrices.

Column Phase NamePrimary ApplicationPolarityMax Temperature (°C)Common Dimensions (L x ID x film)
SP-2560FAMEs, cis/trans IsomersHigh250100 m x 0.25 mm x 0.20 µm
CP-Sil 88FAMEs, cis/trans IsomersHigh240100 m x 0.25 mm x 0.20 µm
RTX-2330FAMEs, Omega-3, Omega-6High26040 m x 0.18 mm x 0.10 µm

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for the separation, identification, and quantification of this compound in various research applications. The development of a robust HPLC method is essential for achieving accurate and reproducible results. Method development typically involves the systematic optimization of several key chromatographic parameters, including the choice of stationary phase, mobile phase composition, and detector settings. Due to the structural similarities between this compound and other fatty acid esters, established methods for related compounds serve as a strong foundation for its analysis.

The primary goal in developing an HPLC method for this compound is to achieve adequate separation from other structurally similar fatty acid isomers, particularly geometric isomers like the cis and trans forms of vaccenic acid derivatives. hplc.eu The separation of these isomers can be challenging due to their similar hydrophobicity. hplc.eu Therefore, the selection of an appropriate stationary phase with high shape selectivity is critical. While traditional C18 columns are widely used in reversed-phase chromatography, specialized columns often provide superior resolution for geometric isomers. hplc.eu For instance, cholesterol-based columns have demonstrated enhanced separation capabilities for cis/trans fatty acid isomers. hplc.eu

Mobile phase selection is another critical aspect of method development. The choice of solvents, their proportions (in isocratic or gradient elution), and the inclusion of additives can significantly impact the retention and resolution of the analyte. For fatty acid esters, mobile phases typically consist of mixtures of acetonitrile (B52724), methanol (B129727), and water, sometimes with small amounts of acid modifiers like trifluoroacetic acid (TFA) to improve peak shape. hplc.euresearchgate.net

Detection is commonly performed using a UV detector, as fatty acid esters exhibit absorbance at lower wavelengths, typically around 205 nm. researchgate.net For enhanced sensitivity and specificity, especially in complex matrices, HPLC can be coupled with mass spectrometry (LC-MS/MS). nih.gov

The following data tables outline typical starting parameters for HPLC method development for this compound, based on methodologies used for similar fatty acid esters.

Table 1: HPLC Stationary Phase and Column Parameters

ParameterDescriptionTypical Values
Stationary Phase The solid support within the column that interacts with the analyte.Reversed-Phase (e.g., C18, Cholesterol-based)
Column Dimensions The internal diameter and length of the column.4.6 mm I.D. x 150 mm
Particle Size The average diameter of the stationary phase particles.3 µm, 5 µm
Column Temperature The operating temperature of the column.30-40 °C

Table 2: HPLC Mobile Phase and Elution Conditions

ParameterDescriptionTypical Conditions
Mobile Phase A The weaker solvent in a reversed-phase system.Water or Acetonitrile
Mobile Phase B The stronger solvent in a reversed-phase system.Methanol or Acetonitrile/Isopropanol mixture
Elution Mode The method of delivering the mobile phase.Isocratic or Gradient
Flow Rate The speed at which the mobile phase passes through the column.1.0 mL/min
Injection Volume The amount of sample introduced into the HPLC system.10 µL

Detailed Research Findings

Research on the separation of fatty acid isomers provides valuable insights for the development of an HPLC method for this compound. Studies have shown that for the separation of geometric isomers of vaccenic acid, a cholesterol-based column can be more effective than a standard C18 column. hplc.eu For example, a method utilizing a COSMOSIL Cholester column with a mobile phase of 0.05% TFA in 90% methanol at a flow rate of 1.0 mL/min and a temperature of 30°C has been successfully used to separate cis- and trans-vaccenic acid. hplc.eu

Furthermore, the analysis of fatty acid methyl esters (FAMEs) by HPLC-UV offers transferable knowledge. One such method employed a gradient elution with methanol and a mixture of 2-propanol-hexane at 40 °C for the analysis of various FAMEs. researchgate.net Another approach for FAMEs utilized an isocratic elution with acetonitrile at a flow rate of 1 mL/min and a column temperature of 40 °C, with UV detection at 205 nm. researchgate.net These findings suggest that both isocratic and gradient elution methods can be effective, and the optimal choice will depend on the complexity of the sample matrix and the specific separation requirements.

For quantitative analysis, especially at low concentrations, LC-MS/MS methods developed for other fatty acid ethyl esters (FAEEs) can be adapted. Such methods provide high sensitivity and specificity, with lower limits of quantitation reported in the range of 15 to 37 ng/mL for major FAEEs in biological samples. nih.gov The development of an LC-MS/MS method would involve optimizing parameters such as the ion source voltage and temperature. nih.gov

Investigation of Metabolic Fate and Pathway Elucidation Using Vaccenic Acid Ethyl D5 Ester

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in In Vitro Systems

In vitro systems, including cultured cells, provide a controlled environment to dissect the intricate processes of fatty acid metabolism at a cellular level. Using deuterated tracers like Vaccenic Acid Ethyl-d5 Ester enables precise measurement of its journey into and out of the cell, as well as its movement within intracellular compartments.

The entry of long-chain fatty acids (LCFAs) into cells is a complex process involving both passive diffusion and protein-mediated transport. nih.gov Key proteins facilitate the translocation of LCFAs across the plasma membrane, including fatty acid translocase (FAT/CD36), plasma membrane fatty acid-binding proteins (FABPpm), and a family of fatty acid transport proteins (FATPs). nih.gov

Once inside the cell, LCFAs can be directed toward various metabolic fates or be removed from the cell via efflux mechanisms. The use of this compound allows for the precise tracking of these uptake and efflux rates. By measuring the concentration of the deuterated label inside the cell and in the extracellular medium over time, researchers can quantify the efficiency of these transport systems. Studies using deuterated fatty acids help to elucidate how these transport proteins function in fatty acid transport and intracellular trafficking. unl.edu

Upon entering the cytoplasm, this compound, after its conversion to the corresponding acyl-CoA, is bound by cytosolic fatty acid-binding proteins (FABPs). These proteins shuttle the fatty acid to specific organelles for further metabolism or storage, preventing the buildup of free fatty acids which can be toxic to the cell. nih.govimrpress.com

The primary destinations for intracellular fatty acids are the endoplasmic reticulum for modification and incorporation into complex lipids, the mitochondria and peroxisomes for beta-oxidation, and lipid droplets for storage. nih.govimrpress.comfrontiersin.org Deuterium (B1214612) labeling is crucial for tracking this compartmentalization. For instance, studies have followed the trafficking of deuterated fatty acids into phosphatidic acid, a key precursor for all glycerophospholipids, providing insight into the synthesis of new membrane lipids. unl.edu Research using radiolabeled fatty acids on intestinal cell models has shown that different fatty acids have different intracellular fates; for example, oleic acid tends to be stored in cytosolic lipid droplets (CLDs), while arachidonic acid is more likely to be transported out of the cell as part of triacylglycerides. frontiersin.org

Elucidation of Lipid Metabolism Pathways in Model Organisms

Model organisms provide a systemic context for the cellular events observed in vitro. Administering this compound to these models allows for the elucidation of its metabolic conversions and incorporation into various tissues and lipid pools throughout the body.

Beta-oxidation is the primary catabolic pathway for fatty acids, breaking them down in the mitochondria and peroxisomes to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. nih.govnih.gov The process involves a cycle of four enzymatic reactions catalyzed by chain-length specific enzymes. nih.gov

The use of deuterated fatty acids is an established method for studying the flux through the beta-oxidation pathway. nih.gov By tracking the appearance of deuterated shorter-chain acyl-CoAs and acylcarnitines, researchers can measure the rate of oxidation of this compound. This technique is particularly valuable for identifying defects in fatty acid oxidation, where the accumulation of specific deuterated intermediates can pinpoint the deficient enzyme. nih.gov In some cases, beta-oxidation can also be a step in the formation of other fatty acids; for instance, the 4-desaturated 22:5 fatty acid appears to be formed through the beta-oxidation of 24:5 fatty acid. nih.gov

Vaccenic acid is not merely an end-product but also a substrate for further enzymatic modification through desaturation and elongation. A metabolically significant conversion is its transformation into rumenic acid (cis-9, trans-11 CLA), a bioactive isomer of conjugated linoleic acid (CLA). nih.govcdnsciencepub.com This conversion is catalyzed by the enzyme Stearoyl-CoA Desaturase-1 (SCD1), also known as delta-9 desaturase. nih.govbiorxiv.org Studies in humans have quantified this conversion, showing a linear increase in rumenic acid in the blood following consumption of vaccenic acid. nih.gov The average conversion rate was found to be approximately 19%, though with significant variation among individuals. nih.gov

In addition to the well-established delta-9 desaturation, evidence suggests that vaccenic acid may also be desaturated by Fatty Acid Desaturase 3 (FADS3) to form the trans-11, cis-13 CLA isomer. researchgate.net The use of deuterated tracers like this compound is essential to definitively trace these conversion pathways and quantify their relative contributions to the body's CLA pool.

Summary of Vaccenic Acid to Rumenic Acid Conversion Study

Dietary Vaccenic Acid (VA) IntakeIncrease in Serum VA (above baseline)Resulting Change in Serum Rumenic Acid (RA)Average Conversion Rate (VA to RA)
1.5 g/day94%Linear Increase19%
3.0 g/day307%
4.5 g/day620%

Data derived from a controlled intervention study on the bioconversion of vaccenic acid to rumenic acid in humans. nih.gov

Following absorption and initial metabolism, vaccenic acid and its derivatives are incorporated into more complex lipid structures for transport, storage, or integration into cellular membranes. The activated form, vaccenyl-CoA, can be esterified to a glycerol (B35011) backbone to form triglycerides (also known as triacylglycerols) for storage in adipose tissue or packaging into lipoproteins. nih.govimrpress.com It can also be incorporated into phospholipids, which are the primary components of all cellular membranes. researchgate.net Additionally, it can be esterified to cholesterol to form cholesteryl esters. nih.gov

Tracing studies using this compound can reveal the dynamics and preferences of its incorporation into these different lipid classes in various tissues. For example, studies have shown that dietary vaccenic acid is incorporated into membrane phospholipids, which can in turn influence the production of other lipid signaling molecules. researchgate.net The distribution of the deuterated label among triglycerides, phospholipids, and cholesteryl esters in different tissues (e.g., liver, adipose, muscle) provides a comprehensive picture of its metabolic fate.

Potential Fates of Intracellular Fatty Acids

Metabolic ProcessResulting Lipid Class/ProductPrimary FunctionKey Organelle
EsterificationTriglycerides (Triacylglycerols)Energy StorageEndoplasmic Reticulum, Lipid Droplets
EsterificationPhospholipidsStructural Component of MembranesEndoplasmic Reticulum
EsterificationCholesteryl EstersStorage/Transport of CholesterolEndoplasmic Reticulum
Beta-OxidationAcetyl-CoAEnergy ProductionMitochondria, Peroxisomes
Desaturation/ElongationOther Fatty Acids (e.g., Rumenic Acid)Bioactive Signaling, Membrane FluidityEndoplasmic Reticulum

General overview of the major metabolic pathways and fates for intracellular long-chain fatty acids like vaccenic acid. nih.govimrpress.comfrontiersin.orgresearchgate.net

Tracer Kinetics and Turnover Rate Determination in Biological Systems

The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern metabolic research, enabling the detailed study of tracer kinetics and the determination of turnover rates in complex biological systems. bioscientifica.comphysiology.orgmetsol.com By introducing a fatty acid molecule containing deuterium atoms, researchers can distinguish the tracer from the endogenous, unlabeled pool of the same compound. This allows for the precise tracking of the labeled molecule's movement, incorporation, and disappearance from various metabolic pools over time. bioscientifica.com

The fundamental principle of tracer kinetics involves administering the deuterated tracer and then collecting biological samples (e.g., blood, tissue biopsies) at multiple time points. physiology.org Using mass spectrometry, the enrichment of the deuterium-labeled fatty acid is measured in different lipid fractions, such as non-esterified fatty acids (NEFA), triacylglycerols (TAG) within lipoproteins (e.g., VLDL, chylomicrons), and phospholipids. bioscientifica.comcambridge.org

The rate of appearance (Ra) and disappearance (Rd) of the tracer from a specific pool defines its turnover rate. This rate is a critical measure of the dynamic state of a metabolic system. For instance, by infusing this compound and monitoring its incorporation into and clearance from VLDL-TAG, scientists can quantify the rate of hepatic VLDL-TAG synthesis and secretion. bioscientifica.com Similarly, tracking its appearance in the plasma NEFA pool provides insights into adipose tissue lipolysis. nih.gov The data derived from these kinetic studies are often analyzed using multicompartmental models to estimate the flux of fatty acids between different physiological compartments, such as the contribution of plasma fatty acids versus liver-synthesized fatty acids to VLDL production. nih.gov Deuterated tracers are often preferred due to their lower cost compared to 13C-labeled alternatives. nih.gov

Table 1: Illustrative Kinetic Parameters Determined Using a Deuterated Vaccenic Acid Tracer

ParameterBiological PoolTypical MeasurementMetabolic Process Investigated
Fractional Synthetic Rate (FSR)VLDL-Triacylglycerol% per hourHepatic triacylglycerol synthesis and secretion
Rate of Appearance (Ra)Plasma NEFAµmol/kg/minAdipose tissue lipolysis and fatty acid release
Metabolic Clearance Rate (MCR)PlasmamL/kg/minEfficiency of tissue uptake and utilization
Incorporation RateAdipose Tissue Biopsynmol/g tissue/hrAdipose tissue fatty acid uptake and storage
Oxidation RateExpired Breath (as 2H2O)% of tracer doseWhole-body or tissue-specific fatty acid oxidation

Identification of Novel Metabolites and Metabolic Intermediates via Deuterium Labeling

A significant advantage of using deuterated tracers like this compound is the ability to unambiguously identify novel metabolites and elucidate metabolic pathways. oup.com When the labeled compound is metabolized, the deuterium atoms are carried over to the resulting product molecules. The unique mass signature of these deuterium-labeled metabolites allows for their confident identification using mass spectrometry, even if they are present in low concentrations or are chemically similar to other endogenous compounds. oup.com

This method is particularly powerful for confirming known metabolic conversions and discovering new ones. For example, it is known that vaccenic acid can be desaturated by the enzyme Stearoyl-CoA Desaturase (Δ9-desaturase) to form rumenic acid (c9, t11-CLA), a conjugated linoleic acid isomer. nih.govuc.pt By administering this compound, researchers can trace this conversion directly in vivo. The detection of d5-rumenic acid in tissues would provide definitive proof and allow quantification of this conversion pathway. nih.gov

Furthermore, this technique can uncover previously unknown or unconfirmed metabolic fates. Studies have shown that fatty acids can undergo chain shortening through peroxisomal β-oxidation. For instance, research in rat models demonstrated the retroconversion of dietary trans-vaccenic acid into trans-palmitoleic acid (a C16 fatty acid). researchgate.net Using a d5-labeled vaccenic acid tracer would enable scientists to confirm if this pathway exists in other biological systems, including humans, by searching for the corresponding deuterated C16:1 metabolite. In another context, studies in microalgae have used deuterated palmitic acid to trace its elongation and subsequent decarboxylation to form hydrocarbons like heptadecene. oup.com A similar approach with deuterated vaccenic acid could reveal its potential conversion to other bioactive lipids or signaling molecules.

Table 2: Potential Metabolites Identifiable Using this compound

Precursor CompoundPotential Labeled MetaboliteMetabolic PathwayMethod of Detection
This compoundRumenic Acid-d5Δ9-DesaturationGas Chromatography-Mass Spectrometry (GC-MS)
This compoundTrans-Palmitoleic Acid-d5Peroxisomal β-Oxidation (Retroconversion)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This compoundStearic Acid-d5Elongation/SaturationGC-MS
This compoundHeptadecene-d5DecarboxylationGC-MS
This compoundHydroxy-18:1 fatty acid-d5Hydration/HydroxylationLC-MS/MS

Applications of Vaccenic Acid Ethyl D5 Ester As a Stable Isotope Tracer in Biochemical and Biological Research

Tracing Endogenous Lipid Synthesis and Turnover Rates

The use of stable isotopes, such as those labeled with deuterium (B1214612) (²H), is a fundamental technique for measuring the synthesis and turnover of lipids. In principle, administering a labeled precursor like Vaccenic Acid Ethyl-d5 Ester would allow researchers to track its incorporation into various lipid pools and subsequently measure the rate at which these labeled lipids are replaced. This provides a dynamic view of lipid metabolism that cannot be obtained from static concentration measurements alone. For instance, methodologies using heavy water (²H₂O) have been developed to determine the turnover rates of numerous lipid species simultaneously in cell cultures. nih.gov While a similar principle would apply to a labeled fatty acid ester, specific studies detailing the use of this compound for this purpose have not been published.

Quantifying Substrate Flux through Specific Metabolic Pathways

Stable isotope tracers are essential for quantifying the flow, or flux, of substrates through metabolic pathways. Techniques like ¹³C-Metabolic Flux Analysis (¹³C-MFA) use carbon-labeled substrates to map out and quantify the intricate network of cellular metabolism. nih.gov

A deuterated tracer like this compound could theoretically be used to trace its own metabolic conversions. For example, vaccenic acid is a known dietary precursor for rumenic acid (an isomer of conjugated linoleic acid, or CLA) and can also be chain-shortened through partial β-oxidation to produce trans-palmitoleic acid. nih.govnih.gov A study using a different stable isotope, ¹³C-vaccenic acid, successfully traced its desaturation to form rumenic acid in sheep and goats, demonstrating the viability of this approach. nih.gov However, no published research has utilized this compound to quantify these or other metabolic fluxes.

Investigating Interorgan Lipid Exchange and Transport Mechanisms in Animal Models

Understanding how lipids are transported between organs (e.g., from the intestine to the liver, and then to adipose tissue or muscle) is crucial for comprehending systemic lipid homeostasis. Labeled fatty acids are instrumental in these investigations. In animal models, administering a tracer like this compound would enable scientists to track its appearance in the circulation and its subsequent uptake and incorporation into the tissues of various organs. This approach provides direct evidence of lipid transport routes and rates. While studies have investigated the effects of dietary (unlabeled) vaccenic acid on lipid distribution in animals, research employing the deuterated ethyl ester to explicitly trace these transport mechanisms is not documented. researchgate.net

Deciphering the Impact of Nutritional Interventions on Lipid Metabolism using Labeled Tracers

Nutritional studies often aim to understand how dietary components alter metabolism. Combining a nutritional intervention with a stable isotope tracer study is a powerful method to uncover metabolic changes. For example, researchers could investigate how a high-fat diet versus a low-fat diet alters the metabolism of vaccenic acid by administering this compound to subjects in both groups. Studies have examined the health effects of diets containing vaccenic acid, but have not employed the deuterated ethyl ester as a tracer to mechanistically probe the metabolic consequences of such diets. nih.govnih.gov

Role in Mechanistic Studies of Lipid-Related Disorders in Preclinical Models (e.g., Obesity Models, Fatty Liver Models, In Vitro Insulin (B600854) Resistance)

Preclinical models of metabolic diseases are critical for understanding disease mechanisms and testing potential therapies. Stable isotope tracers can reveal how lipid metabolism is altered in these disease states. For instance, this compound could be used in a rat model of metabolic syndrome to determine if the conversion of vaccenic acid to other bioactive lipids is impaired.

Research has been conducted on the effects of unlabeled vaccenic acid in preclinical models, such as the JCR:LA-cp rat model of metabolic syndrome, where it was shown to reduce hyperlipidemia and modulate endocannabinoid levels. researchgate.netnih.gov These studies provide a strong rationale for using a tracer like this compound to further elucidate the underlying mechanisms, but such follow-up studies using this specific compound have not yet been published.

Biological Roles and Physiological Significance in Preclinical Research Models Excluding Human Clinical Trials

Impact on Cellular Signaling Pathways

Vaccenic acid has been shown to interact with and modulate key cellular signaling pathways, particularly those involving Peroxisome Proliferator-Activated Receptors (PPARs) and G-protein Coupled Receptors (GPCRs).

Peroxisome Proliferator-Activated Receptors (PPARs) Activation:

In vitro and in animal models, vaccenic acid acts as a partial agonist for both PPARα and PPARγ. nih.govconicet.gov.arncats.io This activation is significant as PPARs are nuclear receptors that play a crucial role in regulating fatty acid metabolism, adipogenesis, and inflammation. nih.govnih.gov The binding of a ligand like vaccenic acid to PPARs initiates a conformational change, leading to the recruitment of coactivator proteins and the transcription of target genes. nih.govplos.org

Studies in the JCR:LA-cp rat model, a model for dyslipidemia and metabolic syndrome, have demonstrated that vaccenic acid can activate the transcriptional activity of PPARγ and/or PPARα. wur.nl The hypolipidemic and antihypertrophic effects of vaccenic acid are thought to be mediated, at least in part, through these PPAR-dependent pathways. ncats.iohirszfeld.pl For instance, in cultured human peripheral blood mononuclear cells, the anti-inflammatory effects of vaccenic acid, specifically the reduction of IL-2 and TNFα in T-helper cells, were reversed by a PPARγ antagonist, confirming the role of this receptor. wur.nl

G-protein Coupled Receptors (GPCRs) Signaling:

Recent research has identified vaccenic acid as a signaling molecule that can interact with GPCRs. Specifically, trans-vaccenic acid has been found to enhance CD8+ T cell activation through a GPCR-cAMP-responsive element binding protein (CREB) pathway. nih.gov It has been shown to target and inactivate GPR43, a GPCR that is typically activated by short-chain fatty acids. nih.govresearchgate.netnih.gov By antagonizing GPR43, vaccenic acid leads to an increase in cAMP levels, which in turn enhances T-cell function. nih.gov This interaction highlights a novel extracellular signaling role for vaccenic acid, independent of its intracellular metabolism. nih.gov In turkey erythrocyte membranes, cis-vaccenic acid was shown to amplify the activity of adenylate cyclase, a key enzyme in GPCR signaling, without affecting the receptor's affinity for its primary ligand. pnas.org Furthermore, in studies with different mammalian adenylyl cyclase (AC) isoforms, cis-vaccenic acid was found to enhance the activity of mAC2 and mAC9. biorxiv.org

Table 1: Impact of Vaccenic Acid on Cellular Signaling Pathways

Signaling Pathway Receptor(s) Model System Observed Effect Reference(s)
PPAR Signaling PPARα, PPARγ JCR:LA-cp rat, Human PBMCs, In vitro Partial agonist activity, reduced inflammatory cytokines, potential hypolipidemic and antihypertrophic effects. nih.govconicet.gov.arncats.iowur.nlhirszfeld.pl
GPCR Signaling GPR43 Mouse primary CD8+ T cells Inactivation of GPR43, leading to increased cAMP and enhanced T-cell activation. nih.govresearchgate.netnih.gov
GPCR Signaling Adenylyl Cyclase Turkey erythrocyte membranes, Mammalian AC isoforms Amplification of adenylate cyclase activity. pnas.orgbiorxiv.org

Modulatory Effects on Inflammation and Immune Response in In Vitro or Animal Models

Vaccenic acid has demonstrated notable modulatory effects on inflammation and the immune system in various preclinical models. These effects appear to be distinct from those of industrially produced trans fatty acids.

In animal models, diets supplemented with vaccenic acid have been shown to have protective effects against inflammation. wur.nl For example, in the obese JCR:LA-cp rat model, dietary vaccenic acid favorably altered the pro-inflammatory tendency of mesenteric lymphocytes. nih.govcambridge.org It normalized the production of the pro-inflammatory cytokines IL-2 and TNFα in these rats. nih.govmdpi.com Furthermore, vaccenic acid supplementation reduced serum haptoglobin, an inflammatory marker, in this animal model. mdpi.com In a study using LDL-receptor knockout mice, a diet containing vaccenic acid from butter showed a relative atheroprotective effect compared to a diet with elaidic acid from partially hydrogenated vegetable shortening. wur.nl

In vitro studies support these anti-inflammatory observations. In cultured human peripheral blood mononuclear cells, vaccenic acid significantly decreased the intracellular levels of IL-2 and TNFα in T-helper cells, an effect dependent on PPARγ activation. wur.nl In human umbilical vein endothelial cells (HUVEC) and HepG2 cells, vaccenic acid reduced the mRNA expression of TNFα in a dose-dependent manner. wur.nl Unlike elaidic acid, trans-vaccenic acid did not activate the pro-inflammatory NF-κB signaling pathway in microvesicular endothelial cells. wur.nl Recent findings also suggest that dietary trans-vaccenic acid can directly promote the function of effector CD8+ T cells, which are crucial for anti-tumor immunity. researchgate.net

Table 2: Modulatory Effects of Vaccenic Acid on Inflammation and Immune Response

Model System Key Findings Cytokine/Marker Modulation Reference(s)
JCR:LA-cp Rats Normalized T-cell stimulated cytokine production. ↓ IL-2, ↓ TNFα, ↑ IL-10 nih.govmdpi.com
LDL-Receptor Knockout Mice Reduced atherosclerotic plaque formation compared to elaidic acid. - wur.nl
Human PBMCs Decreased intracellular pro-inflammatory cytokines in T-helper cells via PPARγ. ↓ IL-2, ↓ TNFα wur.nl
HUVEC and HepG2 Cells Reduced expression of pro-inflammatory cytokine. ↓ TNFα mRNA wur.nl
Microvesicular Endothelial Cells Did not activate NF-κB signaling. - wur.nl
Mouse Models Enhanced anti-tumor immunity via CD8+ T cells. - nih.govresearchgate.net

Influence on Adipocyte Differentiation and Lipid Accumulation in Cell Culture Models

Vaccenic acid has been shown to influence the processes of adipocyte differentiation and lipid accumulation in cell culture models, suggesting a role in adipose tissue biology.

In bovine adipocyte cultures, cis-vaccenic acid supplementation was found to up-regulate the mRNA expression of acetyl-CoA carboxylase (ACC) and carnitine palmitoyltransferase-1a (CPT-1a), while down-regulating fatty acid synthase (FASN) and ELOVL6 expression. doi.org These changes indicate a complex regulation of lipogenesis. Furthermore, in adipose tissue explants from cattle, trans-vaccenic acid increased adipocyte volume, an effect that was dependent on the age of the cattle and the adipose tissue depot. beefresearch.org This suggests that vaccenic acid can directly impact lipid storage in fat cells.

Studies with 3T3-L1 adipocytes, a common cell line for studying adipogenesis, showed that vaccenic acid did not stimulate the activity of sterol regulatory element-binding protein 2 (SREBP2), which is involved in cholesterol and fatty acid synthesis, in contrast to elaidic acid. wur.nl In a rat model of metabolic syndrome, dietary supplementation with vaccenic acid reduced total body fat, decreased adipocyte size, and stimulated the redistribution of adipose tissue. conicet.gov.ar It also appeared to improve insulin (B600854) sensitivity, potentially by activating PPARγ-regulated pathways in adipose tissue. conicet.gov.ar

Table 3: Influence of Vaccenic Acid on Adipocyte Differentiation and Lipid Accumulation

Cell/Tissue Model Key Findings Gene/Protein Regulation Reference(s)
Bovine Adipocyte Cultures Altered expression of lipogenic genes. ↑ ACC, ↑ CPT-1a, ↓ FASN, ↓ ELOVL6 doi.org
Bovine Adipose Tissue Explants Increased adipocyte volume. - beefresearch.org
3T3-L1 Adipocytes Did not stimulate SREBP2 activity. - wur.nl
JCR:LA-cp Rat Adipose Tissue Reduced adipocyte size, fat redistribution, improved insulin sensitivity. Potential PPARγ activation conicet.gov.ar

Effects on Membrane Fluidity and Cellular Functionality (in isolated cells or vesicles)

The incorporation of vaccenic acid into cell membranes can alter their physical properties, such as fluidity, which in turn can affect cellular functions.

In Escherichia coli, the fatty acid composition of the membrane is adjusted in response to temperature changes to maintain membrane fluidity. At lower temperatures, E. coli increases the synthesis of cis-vaccenic acid to counteract the membrane-rigidifying effects of the cold. nih.gov This thermal regulation is an intrinsic property of the FabF condensing enzyme, which is responsible for elongating palmitoleic acid to cis-vaccenic acid. nih.gov

In RAW264.7 macrophages, supplementation with various polyunsaturated fatty acids led to a decrease in the content of monounsaturated fatty acids, including vaccenic acid, in the plasma membrane and membrane rafts. plos.org This suggests a competitive incorporation of different fatty acids into cellular membranes, which can influence membrane-dependent processes in immune cells. In turkey erythrocyte membranes, cis-vaccenic acid was shown to enhance the activity of catecholamine-activated adenylate cyclase, a membrane-bound enzyme, demonstrating a direct link between the presence of this fatty acid and enzyme functionality. pnas.org

Table 4: Effects of Vaccenic Acid on Membrane Fluidity and Cellular Functionality

Model System Observed Effect Mechanism Reference(s)
Escherichia coli Increased synthesis at lower temperatures to maintain membrane fluidity. Thermal regulation of the FabF condensing enzyme. nih.gov
RAW264.7 Macrophages Content decreased in membranes upon supplementation with other fatty acids. Competitive incorporation into membrane phospholipids. plos.org
Turkey Erythrocyte Membranes Enhanced activity of adenylate cyclase. Alteration of membrane properties affecting enzyme function. pnas.org

Contribution to Bioactive Lipid Mediator Formation (e.g., Endocannabinoids, Oxylipins) in Preclinical Settings

Vaccenic acid can serve as a precursor or modulator for the synthesis of other bioactive lipid mediators, including endocannabinoids and oxylipins, which have their own distinct physiological roles.

Endocannabinoids:

The endocannabinoid system is a key regulator of energy metabolism and inflammation. nih.gov Vaccenic acid can influence the levels of endocannabinoids. In a study with JCR:LA-cp rats, dietary vaccenic acid increased the jejunal concentrations of the endocannabinoid anandamide (B1667382) (AEA) and related anti-inflammatory N-acylethanolamines, oleoylethanolamide (OEA) and palmitoylethanolamide (B50096) (PEA). nih.govnih.gov This was associated with a reduction in the protein abundance of their degrading enzyme, fatty acid amide hydrolase (FAAH). nih.gov Conversely, vaccenic acid reduced the levels of another endocannabinoid, 2-arachidonoylglycerol (B1664049) (2-AG), in the liver and visceral adipose tissue. nih.govnih.gov These modulatory effects on the endocannabinoid system provide a potential mechanism for the metabolic and anti-inflammatory benefits of vaccenic acid. nih.gov

Oxylipins:

Vaccenic acid is also a precursor for the endogenous synthesis of conjugated linoleic acid (CLA), specifically the cis-9, trans-11 isomer (rumenic acid). nih.govresearchgate.net This conversion occurs via the enzyme delta-9-desaturase. researchgate.netnih.gov Rumenic acid is itself a bioactive fatty acid with a range of reported health effects. Studies in rats have shown that dietary vaccenic acid is efficiently converted to CLA, leading to increased tissue concentrations of CLA in the liver and mammary gland. researchgate.net Oxylipins, a broad class of oxygenated fatty acids, are formed from polyunsaturated fatty acids and are involved in a wide array of biological processes. nih.govwikipedia.orgresearchgate.net While vaccenic acid itself is a monounsaturated fatty acid, its influence on the fatty acid profile of membranes and its conversion to CLA can indirectly affect the pool of precursors available for oxylipin synthesis. nih.govmdpi.com For instance, by altering the availability of arachidonic acid in membrane phospholipids, vaccenic acid can modulate the production of arachidonic acid-derived endocannabinoids and potentially other oxylipins. nih.gov

Table 5: Contribution of Vaccenic Acid to Bioactive Lipid Mediator Formation

Bioactive Lipid Mediator Precursor/Modulator Model System Key Findings Reference(s)
Endocannabinoids Modulator JCR:LA-cp Rats ↑ Anandamide, ↑ OEA, ↑ PEA in jejunum; ↓ 2-AG in liver and adipose tissue. nih.govnih.gov
Oxylipins (CLA) Precursor Rats Efficiently converted to cis-9, trans-11 CLA (rumenic acid), increasing its tissue levels. researchgate.netnih.gov

Future Directions and Emerging Research Avenues for Vaccenic Acid Ethyl D5 Ester

Integration with Multi-Omics Technologies for Systems Biology Approaches

The future of metabolic research lies in the integration of multiple high-throughput "omics" technologies to create a holistic understanding of biological systems. A systems biology approach, combining lipidomics, metabolomics, and proteomics, could provide unprecedented insight into the metabolic fate and systemic impact of Vaccenic Acid Ethyl-d5 Ester.

Lipidomics: By employing advanced mass spectrometry techniques, researchers can track the incorporation of the d5-labeled vaccenic acid into various lipid classes. This would allow for the detailed mapping of its distribution and transformation within the cellular lipidome. Untargeted lipidomics can reveal the broader impact of vaccenic acid metabolism on the entire lipid profile of a cell or organism. nih.govnih.gov

Metabolomics: Beyond lipids, the deuterium (B1214612) label from this compound can be traced into other metabolic pools. Metabolomic analyses can identify downstream metabolites, providing a snapshot of the metabolic pathways influenced by vaccenic acid. nih.govmdpi.com This could reveal novel biochemical transformations and connections between fatty acid metabolism and other central metabolic routes.

Proteomics: The metabolic perturbations induced by the introduction of this compound can elicit changes in protein expression. Quantitative proteomics can identify alterations in the abundance of enzymes involved in lipid metabolism, transport, and signaling. This can help to uncover the regulatory networks that govern the processing of vaccenic acid. nih.gov

Omics Technology Potential Application for this compound Expected Insights
Lipidomics Tracing the incorporation of the d5 label into complex lipids.Elucidation of storage, remodeling, and signaling pathways.
Metabolomics Identifying non-lipid metabolites carrying the deuterium label.Discovery of novel metabolic cross-talk and downstream pathways.
Proteomics Quantifying changes in protein expression in response to treatment.Identification of key enzymes and transporters in vaccenic acid metabolism.
Multi-Omics Integration Combining lipidomic, metabolomic, and proteomic data.Construction of a systems-level model of vaccenic acid metabolism.

Development of Novel Analytical Platforms for Deuterated Lipid Tracers

The detection and quantification of deuterated lipid tracers like this compound are continually improving with the advent of novel analytical platforms. Ambient ionization mass spectrometry (AIMS) techniques, in particular, offer exciting possibilities for the rapid and sensitive analysis of this compound and its metabolites directly from biological samples with minimal preparation. mdpi.comuow.edu.authno.org

Techniques such as Desorption Electrospray Ionization (DESI) and Paper Spray Ionization (PSI) allow for the direct analysis of lipids from tissue sections or biofluids. nih.govmdpi.com This could enable the spatial mapping of this compound distribution in tissues or high-throughput screening of its metabolism in large sample cohorts. The primary advantage of these methods is the ability to analyze samples in their native environment, reducing the potential for metabolic alteration during sample processing. mdpi.comuow.edu.au

Furthermore, the development of new derivatization strategies and ionization enhancers can significantly improve the sensitivity and specificity of detection for deuterated fatty acids. Coupling these advanced ionization methods with high-resolution mass spectrometry will allow for the precise identification and quantification of this compound and its metabolic products, even at low concentrations.

Analytical Platform Potential Advantage for this compound Analysis Research Application
Desorption Electrospray Ionization (DESI)-MS In-situ analysis of tissue sections with no sample extraction.Spatially-resolved lipidomics to visualize tissue distribution.
Paper Spray Ionization (PSI)-MS Rapid analysis of small volumes of biofluids.High-throughput screening of metabolic fate in clinical studies.
High-Resolution Mass Spectrometry Accurate mass measurements for confident identification.Unambiguous identification of novel metabolites.

Exploration of Stereoisomer-Specific Metabolic Fates of this compound

Vaccenic acid is a trans fatty acid, and it is crucial to understand the distinct metabolic fates of its different stereoisomers. The use of a deuterated tracer like this compound provides a unique opportunity to investigate the metabolism of the trans-11 isomer specifically.

Future research could involve the synthesis of other deuterated isomers of octadecenoic acid, such as the cis-vaccenic acid ethyl ester-d5. By administering these different labeled isomers, researchers could use mass spectrometry to simultaneously track their absorption, incorporation into tissues, and conversion to other fatty acids. nih.govjst.go.jp This dual-labeling approach has been successfully used to compare the metabolism of oleic and elaidic acids. nih.govjst.go.jp

Such studies would be critical in determining whether the trans configuration of vaccenic acid leads to unique metabolic pathways or biological effects compared to its cis counterparts. This is particularly relevant given the different health implications associated with naturally occurring versus industrially produced trans fats. wikipedia.orgpan.olsztyn.pl Understanding the isomer-specific metabolism is essential for accurately assessing the physiological role of vaccenic acid.

Research Question Proposed Experimental Approach Potential Significance
Is the metabolism of trans-vaccenic acid different from its cis isomers?Co-administration of this compound and a deuterated cis isomer.Clarifying the biological effects of different dietary fatty acid isomers.
Does the position of the double bond influence metabolic fate?Comparison of the metabolism of different positional isomers of deuterated C18:1.Understanding the substrate specificity of enzymes in fatty acid metabolism.

Application in Advanced In Vivo Imaging Techniques

Deuterium Magnetic Resonance Imaging (DMI) is an emerging non-invasive imaging modality that allows for the spatial and temporal mapping of metabolism in vivo. bohrium.comresearchgate.netnih.gov By administering a deuterated substrate, such as this compound, it is theoretically possible to visualize its uptake and conversion into other metabolites within living organisms. yale.edu

DMI has been successfully used to track the metabolism of deuterated glucose and acetate. yale.edunih.gov Extending this technology to deuterated fatty acids like this compound would provide a powerful tool for studying lipid metabolism in real-time. This could be particularly valuable for investigating diseases characterized by altered lipid metabolism, such as non-alcoholic fatty liver disease (NAFLD), cardiovascular disease, and certain cancers. nih.gov

The low natural abundance of deuterium provides a high-contrast signal against a negligible background, making it an ideal tracer for imaging. nih.gov Future developments in DMI technology, such as improvements in spatial resolution and sensitivity, will be key to realizing its full potential for mapping the metabolic fate of specific fatty acids like vaccenic acid.

Imaging Modality Principle Potential Application with this compound
Deuterium Magnetic Resonance Imaging (DMI) Detection of the deuterium signal from the labeled tracer and its metabolites.Non-invasive, real-time mapping of vaccenic acid uptake and metabolism in various organs.
Spatially-Resolved DMI High-resolution mapping of deuterium distribution.Visualizing the accumulation of vaccenic acid in specific tissues or even within different cellular compartments.

Potential for Developing Advanced Animal Models for Complex Metabolic and Disease Research

The study of complex metabolic diseases often relies on the use of sophisticated animal models that recapitulate aspects of human pathology. biocytogen.comaragen.com this compound can serve as a valuable tool in these models to probe the dysregulation of fatty acid metabolism.

For instance, in diet-induced models of obesity and metabolic syndrome, this tracer could be used to quantify the flux of dietary fatty acids to various tissues, such as the liver, adipose tissue, and muscle. mdpi.com This would help to elucidate the mechanisms underlying ectopic fat deposition and insulin (B600854) resistance. In models of atherosclerosis, the tracer could be used to track the incorporation of vaccenic acid into arterial plaques. frontiersin.orgahajournals.org

Furthermore, the development of humanized mouse models, which express human genes related to lipid metabolism, offers a more clinically relevant platform for studying the effects of specific fatty acids. biocytogen.com The use of this compound in these advanced models could provide crucial insights into the human-specific aspects of its metabolism and its role in disease pathogenesis.

Animal Model Research Focus Role of this compound
Diet-Induced Obesity Models Metabolic Syndrome, Insulin ResistanceTo trace the flux of dietary fat and its contribution to lipotoxicity.
Atherosclerosis Models (e.g., ApoE-/-) Cardiovascular DiseaseTo monitor the uptake and accumulation of vaccenic acid in atherosclerotic plaques.
Humanized Lipid Metabolism Models Human-specific metabolic pathwaysTo investigate the metabolism of vaccenic acid in a more clinically relevant context.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for preparing Vaccenic Acid Ethyl-d5 Ester, and how is deuterium incorporation ensured during esterification?

  • Methodological Answer : The synthesis typically involves acid-catalyzed esterification of vaccenic acid with deuterated ethanol (CD3CD2OH). Critical parameters include anhydrous conditions to prevent hydrolysis, use of HCl or H2SO4 as catalysts, and purification via column chromatography to remove unreacted reagents. Deuterium incorporation is verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR), where the absence of proton signals at ethyl positions confirms successful deuteration .

Q. Which analytical techniques are optimal for characterizing this compound, and how do deuterium atoms affect spectral data?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is preferred for purity assessment, while NMR (¹H, ¹³C) identifies structural integrity. Deuterium in the ethyl group eliminates proton signals at ~1.2 ppm (CH3) and ~4.1 ppm (CH2), simplifying spectral interpretation. High-resolution MS distinguishes isotopic peaks (e.g., +5 Da shift) to confirm deuteration .

Q. How is this compound utilized as an internal standard in lipidomics, and what validation steps are required?

  • Methodological Answer : It serves as a stable isotope-labeled internal standard for quantifying native vaccenic acid via isotope dilution. Validation includes assessing linearity (calibration curves), precision (intra-/inter-day variability), and matrix effects (e.g., ion suppression in biological samples). Co-elution with the target analyte in GC-MS ensures accurate quantification .

Advanced Research Questions

Q. What experimental design considerations are critical for tracing this compound’s metabolic fate in mammalian Δ9-desaturase studies?

  • Methodological Answer : Studies require tissue-specific sampling (e.g., liver vs. muscle), timed dose administration, and controls for endogenous vaccenic acid. Δ9-desaturase activity is measured via deuterium retention in converted products (e.g., rumenic acid) using LC-MS/MS. Isotope ratio monitoring distinguishes tracer-derived metabolites from background .

Q. How can researchers address data contradictions in tissue-specific metabolism of vaccenic acid when using its deuterated ester as a tracer?

  • Methodological Answer : Contradictions (e.g., liver vs. muscle metabolism ) require normalization to tissue weight, protein content, or DNA concentration. Multi-omics integration (transcriptomics/proteomics) identifies enzyme expression differences. Parallel in vitro assays (e.g., microsomal Δ9-desaturase activity) validate in vivo findings .

Q. What challenges arise in quantifying isotopic enrichment of this compound in complex matrices, and how are they mitigated?

  • Methodological Answer : Matrix interference (e.g., phospholipids in liver homogenates) necessitates solid-phase extraction (SPE) prior to MS. High-resolution MS (HRMS) with parallel reaction monitoring (PRM) improves selectivity. Internal standard recovery rates are calculated to correct for extraction losses .

Q. Do deuterium isotope effects significantly alter enzymatic processing of this compound compared to its native form?

  • Methodological Answer : Kinetic isotope effects (KIEs) are assessed via comparative enzyme assays (e.g., Δ9-desaturase). Deuterium’s higher mass may slow reaction rates, requiring adjusted incubation times. Control experiments with non-deuterated esters establish baseline kinetics .

Q. What purification strategies achieve ≥98% isotopic and chemical purity for this compound in metabolic studies?

  • Methodological Answer : Post-synthesis purification employs reverse-phase HPLC with C18 columns and deuterated solvent systems (e.g., D2O/acetonitrile-d3). Purity is confirmed via GC-MS isotopic patterns and ¹³C NMR to detect residual non-deuterated ethanol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.